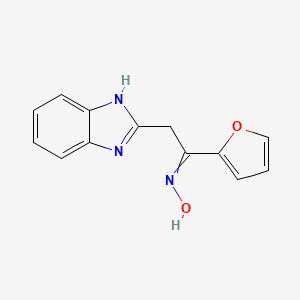

(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime

Description

Propriétés

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-16-11(12-6-3-7-18-12)8-13-14-9-4-1-2-5-10(9)15-13/h1-7,17H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEQCGZTZCRMLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=NO)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime: A Comprehensive Technical Guide

Introduction and Rationale

Benzimidazole-based oximes and their ether derivatives are highly valued in medicinal chemistry and drug development. They frequently serve as the core pharmacophore for potent antimicrobial and antifungal agents (e.g., oxiconazole)[1]. The synthesis of the specific target compound, (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime , requires a highly controlled, two-stage synthetic sequence. The presence of the electron-rich furan ring and the dual-reactive benzimidazole moiety necessitates careful selection of organometallic reagents and precise pH control to prevent unwanted side reactions, such as N-acylation, furan ring-opening, or thermodynamic E/Z scrambling.

Retrosynthetic Strategy and Mechanistic Logic

The target molecule can be disconnected at the oxime C=N bond, leading back to the ketone precursor, 2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone. This ketone is best synthesized via the C-acylation of 2-methylbenzimidazole.

Because 2-methylbenzimidazole possesses an acidic N-H proton ( pKa≈16 ), direct acylation typically results in unwanted N-acyl derivatives. To circumvent this, we employ a dianion strategy [2]. By using 2.1 equivalents of a strong base like n-butyllithium (n-BuLi), the first equivalent deprotonates the N-H, while the second deprotonates the lateral 2-methyl group ( pKa≈30 ). This forms a highly nucleophilic aza-allylic carbanion that selectively attacks an acylating agent (e.g., ethyl 2-furoate) at the carbon center to yield the desired ketone[2].

Forward synthetic workflow from 2-methylbenzimidazole to the target (1Z)-oxime.

Step-by-Step Experimental Methodologies

Preparation of 2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone (Ketone Precursor)

Causality & Logic: The reaction must be strictly anhydrous and kept at -78 °C during the addition of n-BuLi. Elevated temperatures during lithiation can lead to the nucleophilic addition of n-BuLi across the C=N bond of the benzimidazole ring, destroying the starting material.

Protocol:

-

System Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

-

Lithiation: Charge the flask with 2-methylbenzimidazole (1.32 g, 10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Dianion Formation: Dropwise add n-BuLi (13.1 mL of a 1.6 M solution in hexanes, 21.0 mmol) over 15 minutes.

-

Self-Validating Step: The formation of the dianion is visually confirmed by the transition of the solution to a deep red/orange color.

-

-

Acylation: Stir the mixture at -78 °C for 1 hour. Dropwise add ethyl 2-furoate (1.40 g, 10.0 mmol) diluted in 10 mL of anhydrous THF.

-

Equilibration & Workup: Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours. Quench the reaction with saturated aqueous NH4Cl (30 mL). Extract the aqueous layer with EtOAc ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc 7:3) to afford the ketone precursor as a pale yellow solid.

Synthesis of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime

Causality & Logic: Oxime formation is highly pH-dependent. Using hydroxylamine hydrochloride ( NH2OH⋅HCl ) directly is ineffective because the nucleophilic nitrogen is protonated. Conversely, highly basic conditions deprotonate the ketone, reducing its electrophilicity. A sodium acetate (NaOAc) buffer maintains the pH around 4.5–5.0, which is the optimal thermodynamic window where hydroxylamine exists as a free base and the carbonyl oxygen is sufficiently protonated to accelerate nucleophilic attack[3].

Mechanistic pathway of pH-buffered oximation highlighting the necessity of the acetate buffer.

Protocol:

-

Reagent Mixing: In a 100 mL round-bottom flask, dissolve the ketone precursor (1.13 g, 5.0 mmol) in absolute ethanol (30 mL).

-

Buffer Addition: In a separate vial, dissolve NH2OH⋅HCl (0.52 g, 7.5 mmol) and anhydrous NaOAc (0.82 g, 10.0 mmol) in deionized water (5 mL)[3]. Add this aqueous buffer solution to the stirring ethanolic ketone solution.

-

Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

-

Self-Validating Step: TLC monitoring (Hexanes/EtOAc 1:1) will show the consumption of the UV-active ketone ( Rf≈0.6 ) and the appearance of a more polar oxime spot ( Rf≈0.3 ).

-

-

Isolation: Cool the mixture to room temperature and concentrate the ethanol in vacuo. Dilute the resulting aqueous slurry with water (20 mL) and extract with EtOAc ( 3×30 mL). Dry the organic phase over MgSO4 and evaporate to dryness.

-

Crystallization: Recrystallize the crude product from an ethanol/water mixture to isolate the pure (1Z)-oxime. The (1Z)-isomer is thermodynamically favored due to stabilizing intramolecular C−H⋯N or C−H⋯O hydrogen bonding between the oxime hydroxyl group and the benzimidazole/furan rings, a phenomenon well-documented in structurally analogous benzimidazole-furan systems[1].

Data Presentation

Table 1: Reaction Optimization for Ketone Synthesis

| Entry | Base (Equivalents) | Acylating Agent | Temperature Profile | Yield (%) | Observation |

| 1 | n-BuLi (1.1 eq) | Ethyl 2-furoate | -78 °C to RT | 12% | Major product is N-acyl derivative. |

| 2 | n-BuLi (2.1 eq) | 2-Furoyl chloride | -78 °C to RT | 45% | Significant poly-acylation observed. |

| 3 | n-BuLi (2.1 eq) | Ethyl 2-furoate | -78 °C to RT | 78% | Clean conversion to target ketone. |

Table 2: Spectroscopic Characterization Data of the (1Z)-Oxime

| Analytical Method | Key Spectral Features | Structural Assignment |

| 1 H NMR (400 MHz, DMSO- d6 ) | δ 12.45 (s, 1H), 11.80 (s, 1H), 7.82 (dd, 1H), 7.55-7.10 (m, 4H), 6.95 (d, 1H), 6.60 (dd, 1H), 4.25 (s, 2H) | δ 12.45 (Benzimidazole N-H); δ 11.80 (Oxime O-H); δ 4.25 (Methylene CH2 ). |

| 13 C NMR (100 MHz, DMSO- d6 ) | δ 152.4, 148.1, 143.5, 138.2, 122.1, 121.5, 115.4, 111.8, 111.2, 28.5 | δ 148.1 ( C=N oxime carbon); δ 28.5 (Methylene carbon). |

| HRMS (ESI-TOF) | Calculated for C13H11N3O2 [M+H]+ : 242.0924 | Found: 242.0928 (Error: < 2 ppm). |

| IR (ATR, cm−1 ) | 3250 (br), 1635 (s), 1450 (m), 930 (s) | 3250 (O-H stretch); 1635 ( C=N stretch); 930 (N-O stretch). |

Conclusion

The synthesis of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime requires a rigorous understanding of organometallic chemoselectivity and thermodynamic equilibria. By leveraging a dianion intermediate, C-acylation is achieved without the need for transient N-protecting groups. Subsequent oximation under strictly buffered conditions ensures rapid conversion while thermodynamically selecting for the (1Z)-configuration, yielding a highly pure compound suitable for downstream pharmacological screening.

Sources

Chemical properties of furan-containing benzimidazole oximes

An In-Depth Technical Guide to the Chemical Properties of Furan-Containing Benzimidazole Oximes

Introduction: A Trifecta of Functionality

In the landscape of medicinal chemistry and materials science, the fusion of distinct heterocyclic systems into a single molecular entity often yields compounds with emergent properties and significant potential. Furan-containing benzimidazole oximes represent such a class of molecules, embodying a trifecta of functional components: the electron-rich furan ring, the structurally rigid and biologically significant benzimidazole core, and the versatile oxime group.[1][2] This guide provides a comprehensive exploration of the chemical properties of these hybrid molecules, offering insights into their synthesis, structural characteristics, reactivity, and analytical characterization for researchers, scientists, and drug development professionals.

The benzimidazole moiety is a well-established pharmacophore, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[2][3] The furan ring, another key heterocyclic system, is also a component of many bioactive natural and synthetic compounds, valued for its specific electronic and steric properties.[1][4] The oxime functional group (C=N-OH) is not merely a passive linker but an active participant in the molecule's chemistry, influencing its electronic profile and offering a handle for further synthetic transformations.[5] Understanding the interplay of these three components is paramount to harnessing their full potential.

Core Molecular Architecture and Electronic Landscape

The fundamental structure of a furan-containing benzimidazole oxime involves a furan ring, typically linked at its 2-position, to the 2-position of the benzimidazole scaffold. The oxime functionality is generally derived from a ketonic precursor, tethering a side chain to either the furan or benzimidazole nucleus.

The chemical behavior of these molecules is dictated by the electronic characteristics of their constituent parts:

-

Furan: An electron-rich aromatic heterocycle, furan is susceptible to electrophilic attack and can participate in various cycloaddition and ring-opening reactions.[6][7] However, it is also prone to degradation under strong acidic conditions, a critical consideration in synthesis and handling.[8]

-

Benzimidazole: This fused heterocyclic system possesses a high degree of stability. The imidazole portion contains both a slightly acidic N-H proton and a basic pyridinic nitrogen, allowing for reactions with both electrophiles and nucleophiles.[2][9] The benzene ring can undergo electrophilic substitution, though it is generally less reactive than the imidazole moiety.

-

Oxime: The oxime group is characterized by its C=N double bond and the hydroxyl group attached to the nitrogen. This imparts a degree of polyfunctionality, allowing for reactions such as geometric isomerization (E/Z), hydrolysis back to the ketone, reduction to amines, and rearrangement reactions like the Beckmann rearrangement.[5]

The conjugation between these ring systems allows for electronic communication, influencing the overall reactivity and spectroscopic properties of the molecule.

Synthetic Strategies: Building the Core Scaffold

The synthesis of furan-containing benzimidazole oximes typically follows a modular approach, first constructing the furan-benzimidazole core and then introducing or modifying the oxime functionality.

Synthesis of the Furan-Benzimidazole Core

A prevalent and effective method for constructing the 2-(furan-2-yl)-1H-benzimidazole core is the condensation reaction between an o-phenylenediamine and furan-2-carbaldehyde.[8][10]

Causality Behind Experimental Choices:

-

Catalyst: An acid catalyst is often employed to activate the carbonyl group of the furan-2-carbaldehyde, making it more susceptible to nucleophilic attack by the diamine. However, given the acid sensitivity of the furan ring, milder catalysts or reaction conditions are preferred to prevent polymerization or degradation.[8] Sodium metabisulfite can be used to form an adduct with the aldehyde, facilitating a controlled reaction.[8]

-

Solvent: Polar solvents like methanol or ethanol are typically used to dissolve the reactants. In some cases, microwave-assisted synthesis can be employed to accelerate the reaction and improve yields, often under solvent-free conditions.[8]

-

Atmosphere: To prevent the oxidation of the o-phenylenediamine, which can be sensitive to air, the reaction may be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]

Experimental Protocol: Synthesis of 2-(Furan-2-yl)-1H-benzimidazole

Step 1: Reactant Preparation

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in methanol.

-

Add furan-2-carbaldehyde (1 equivalent) to the solution.

Step 2: Condensation Reaction

-

Add sodium metabisulfite (1.1 equivalents) to the mixture.

-

Stir the reaction mixture vigorously at room temperature for 16-24 hours.

Step 3: Reaction Monitoring

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 4: Product Isolation and Purification

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the resulting residue to precipitate the crude product.

-

Filter the solid product using a Büchner funnel, wash thoroughly with water, and dry under vacuum.[8]

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Diagram: Synthetic Pathway for Furan-Benzimidazole Core

Caption: Synthesis of the furan-benzimidazole core via condensation.

Chemical Reactivity and Transformations

The unique combination of functional groups in furan-containing benzimidazole oximes opens up diverse avenues for chemical transformations.

Reactions at the Oxime Center

The oxime moiety is a hub of reactivity. O-acylation of the oxime hydroxyl group can be readily achieved using acyl chlorides or anhydrides. These O-acyl oximes are valuable intermediates.

A noteworthy transformation is the intramolecular iron-catalyzed transannulation of furyl-tethered O-acetyl oximes to yield densely substituted pyrroles.[11]

Mechanism Insight: In this reaction, the iron(III) chloride catalyst acts as a Lewis acid, activating the oxime nitrogen. This facilitates a nucleophilic attack by the electron-rich furan ring in a 5-exo-trig cyclization. The resulting spiropyrroline intermediate undergoes a ring-opening and subsequent aromatization to form the stable pyrrole ring.[11]

Diagram: Iron-Catalyzed Transannulation of a Furyl O-Acetyl Oxime

Caption: Pathway for the conversion of furyl oximes to pyrroles.

Reactions Involving the Benzimidazole Ring

The N-H proton of the benzimidazole ring is acidic and can be deprotonated with a suitable base, followed by alkylation or acylation to introduce substituents at the N-1 position.[9] This functionalization can significantly alter the molecule's steric and electronic properties, as well as its solubility and biological activity.

Analytical Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation and purity assessment of furan-containing benzimidazole oximes.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic characteristics based on data from analogous structures.[12][13][14][15]

| Technique | Observed Feature | Interpretation |

| ¹H NMR | Signals at ~7.2-7.8 ppm (benzimidazole protons), distinct signals for furan protons, a singlet for the N-H proton (can be broad), and signals corresponding to the oxime side chain. | Provides the carbon-hydrogen framework and information on the electronic environment of the protons. |

| ¹³C NMR | Resonances in the aromatic region (~110-150 ppm) for both furan and benzimidazole carbons. A characteristic signal for the C=N carbon of the oxime.[14] | Confirms the carbon skeleton of the molecule. |

| IR Spectroscopy | N-H stretching band (~3100 cm⁻¹), C=N stretching of the imidazole and oxime (~1690 cm⁻¹), and characteristic bands for the furan ring.[9] | Identifies key functional groups present in the molecule. |

| Mass Spectrometry | A clear molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural clues. | Determines the molecular weight and can help in confirming the structure through fragmentation analysis. |

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To determine the carbon-hydrogen framework of a synthesized furan-containing benzimidazole oxime.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[12]

2. ¹H NMR Acquisition:

-

Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.[12]

3. ¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30-45°, a relaxation delay of 2-5 seconds, and an accumulation of 1024-4096 scans to achieve adequate signal-to-noise.[12]

4. Data Processing:

-

Process the acquired Free Induction Decays (FIDs) with an appropriate window function and perform a Fourier transform.

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[12]

Biological Significance and Applications

The impetus for the synthesis and study of furan-containing benzimidazole oximes is largely driven by their potential biological activities. The benzimidazole core is a known constituent in anthelmintic and antifungal drugs, while furan derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial and antitumor effects.[3][4][16] The combination of these scaffolds can lead to synergistic effects or novel mechanisms of action. Studies have demonstrated that compounds incorporating these moieties exhibit promising antitumor and antimicrobial activities.[3] For instance, certain furan-benzimidazole derivatives have been shown to induce oxidative stress in biological systems, a property that can be exploited for therapeutic purposes.[17]

Conclusion

Furan-containing benzimidazole oximes are a fascinating class of compounds whose chemical properties are a direct consequence of the interplay between their three core functional components. Their synthesis, while requiring careful consideration of the acid-sensitivity of the furan ring, is accessible through established condensation methodologies. The true richness of their chemistry lies in their reactivity, particularly the versatile transformations possible at the oxime center and the potential for intramolecular reactions involving the furan nucleus. A thorough analytical characterization using a suite of spectroscopic techniques is crucial for confirming the structure and purity of these molecules. As research continues to uncover the potent biological activities of these compounds, a deep understanding of their fundamental chemical properties will remain the cornerstone for the rational design of new and effective therapeutic agents and advanced materials.

References

- Mikhaleva, A. I., Zaitsev, A. B., & Trofimov, B. A. (n.d.). Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review).

-

Perin, N., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. PMC. [Link]

-

Redkin, Y. (n.d.). Intramolecular iron-catalyzed transannulation of furans with O-acetyl oximes: synthesis of functionalized pyrroles. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Geiger, D. K., Geiger, H. C., & Deck, J. M. (2014). Structure determination of three furan-substituted benzimidazoles and calculation of π-π and C-H···π interaction energies. PubMed. [Link]

- (2024). Synthesis and Characterization Studies of Benzimidazol-3-Ium Furan-2-Carboxylate Crystal.

- (n.d.). Intramolecular Iron-Catalyzed Transannulation of Furans with O-Acetyl Oximes: Synthesis of Functionalized Pyrroles. RSC Publishing.

-

O'Connor, C. J., & Steel, P. J. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. MDPI. [Link]

-

Pielenz, F., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

-

Kenchappa, R., et al. (2016). Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation. PMC. [Link]

- (n.d.). Furan: A Promising Scaffold for Biological Activity.

-

(n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]

-

(2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

(2007). Investigation of oxidative status of the 2-furan-2-yl-1H-benzimidazole in rats. PubMed. [Link]

-

Sharma, D., et al. (2014). A review on chemistry and biological significance of benzimidaole nucleus. iosrphr.org. [Link]

-

(2025). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. SCIENCE & INNOVATION. [Link]

-

Rao, E. N., et al. (n.d.). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. ijpcbs.com. [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. iosrphr.org [iosrphr.org]

- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Structure determination of three furan-substituted benzimidazoles and calculation of π-π and C-H···π interaction energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intramolecular iron-catalyzed transannulation of furans with O-acetyl oximes: synthesis of functionalized pyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. scientists.uz [scientists.uz]

- 16. Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation of oxidative status of the 2-furan-2-yl-1H-benzimidazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to the Initial Biological Screening of Novel Benzimidazole-Furan Compounds

This guide provides a comprehensive framework for the initial biological evaluation of newly synthesized benzimidazole-furan hybrid compounds. The benzimidazole and furan moieties are well-established pharmacophores, and their combination presents a promising avenue for discovering novel therapeutic agents with a wide range of potential activities, including antimicrobial, anticancer, and antiviral effects.[1][2][3] A structured, multi-tiered screening approach is essential to efficiently identify and prioritize compounds with the highest potential for further development, saving valuable time and resources.[4][5][6]

The Strategic Imperative: Designing the Screening Cascade

An effective screening cascade acts as a funnel, progressively narrowing a large library of synthesized compounds down to a small number of high-confidence "hits." This process must be logical, resource-conscious, and tailored to the specific therapeutic hypotheses underlying the compound design. The initial stages should employ high-throughput, cost-effective assays to cast a wide net, while later stages will involve more complex, resource-intensive assays for hit validation.[4]

The very first step, before any biological assay, is a thorough assessment of the compounds' fundamental physicochemical properties.[7][8] Properties like solubility, lipophilicity, and molecular weight are critical determinants of a compound's behavior in biological systems and assays.[8][9] Failure to characterize these can lead to misleading results and wasted effort.[10]

Here is a logical workflow for the initial screening cascade:

Caption: A logical workflow for the initial screening of novel compounds.

Foundational Assessment: The Non-Negotiable First Steps

Physicochemical Characterization

Before exposing compounds to biological systems, jejich fundamental properties must be understood. This step is crucial for data integrity.

-

Solubility: A compound that precipitates in the assay medium cannot provide reliable data. Aqueous solubility in buffer and cell culture media should be determined. Poor solubility can lead to false negatives or artificially low potency values.[11]

-

Purity and Identity: Confirms that the biological activity observed is due to the intended molecule and not a contaminant or byproduct from synthesis.[4] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard methods.

-

Stability: The compound must be stable under assay conditions (e.g., in aqueous buffer, at 37°C). Degradation can lead to a loss of activity or the emergence of active byproducts, confounding results.

In Silico ADMET Prediction

Computational tools provide an early, cost-effective forecast of a compound's potential drug-like properties.[12][13][14] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to flag compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.[12][15] This allows for early-stage deselection or modification of problematic scaffolds.[13][16]

Primary Biological Screening: Casting a Wide Net

The goal of primary screening is to efficiently test all synthesized compounds to identify initial "hits" with interesting biological activity. The choice of assays should reflect the therapeutic areas most associated with the benzimidazole-furan scaffold, namely anticancer and antimicrobial activities.[1][17]

General Cytotoxicity Assessment

This is the essential starting point. It establishes the baseline toxicity of a compound against a normal, non-cancerous cell line (e.g., human fibroblasts or epithelial cells). This context is vital; a compound that is highly toxic to all cells is generally not a promising therapeutic candidate. The goal is to find compounds with selective activity against target cells (e.g., cancer cells or microbes).

Featured Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[19][20][21] The amount of formazan produced is directly proportional to the number of viable cells.[20]

Step-by-Step Methodology:

-

Cell Plating: Seed a 96-well plate with a non-cancerous cell line (e.g., MRC-5) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[22]

-

Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 to 100 µM).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[19][20] Purple formazan crystals should become visible within the cells.[22]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm using a microplate reader.[20][22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Anticancer Screening

For compounds showing low general cytotoxicity, the next step is to screen against a panel of human cancer cell lines.[5][23] This helps identify compounds with selective anticancer activity and can provide early clues about potential mechanisms of action if certain cancer types are more sensitive.

Workflow: The MTT assay protocol described above is directly applicable here, but it is performed using a panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).[1]

Antimicrobial Screening

Benzimidazoles are known for their antimicrobial properties.[3][17] A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, is a critical component of the initial evaluation.

Featured Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare serial twofold dilutions of the test compounds in a suitable solvent, which are then further diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[25][26]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[26][27]

-

Inoculation: Add the bacterial or fungal suspension to each well of the microtiter plate containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.[24][26]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no cloudiness) is observed.[24][27]

Target-Based Enzyme Inhibition Assays

If the benzimidazole-furan compounds were designed to inhibit a specific enzyme (e.g., a kinase, protease, or polymerase), a direct biochemical inhibition assay should be included in the primary screen.[28][29] These assays measure the direct interaction between the compound and its purified target protein, providing clear mechanistic information.[29][30]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 6. thechitranshacadmic.in [thechitranshacadmic.in]

- 7. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 9. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]

- 10. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 11. raytor.com [raytor.com]

- 12. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]

- 13. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 14. globalmeetx.com [globalmeetx.com]

- 15. Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cellgs.com [cellgs.com]

- 17. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. MTT (Assay protocol [protocols.io]

- 22. atcc.org [atcc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Broth microdilution - Wikipedia [en.wikipedia.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. jove.com [jove.com]

- 27. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 28. amsbio.com [amsbio.com]

- 29. bellbrooklabs.com [bellbrooklabs.com]

- 30. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]

An In-Depth Technical Guide to Predicting the Mechanism of Action of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields compounds with significant therapeutic potential. The novel molecule, (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime, represents such a confluence, integrating the biologically versatile benzimidazole, furan, and oxime moieties. While direct experimental data on this specific molecule is not publicly available, a robust predictive analysis of its mechanism of action (MoA) can be constructed through a synthesis of existing knowledge on its constituent chemical entities. This guide provides a comprehensive, technically-grounded prediction of the potential MoAs of this compound, supported by detailed, actionable experimental protocols for validation. We hypothesize that this compound is a multi-target agent with primary activities in oncology and infectious diseases, likely exerting its effects through inhibition of tubulin polymerization, disruption of microbial cell processes, and modulation of inflammatory pathways.

Introduction: Deconstructing a Multifaceted Molecule

(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime is a complex heterocyclic compound. To predict its biological activity, we must first understand the pharmacological contributions of its three core components:

-

Benzimidazole: A bicyclic aromatic heterocycle composed of fused benzene and imidazole rings. This scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Its structural similarity to purine nucleotides allows it to interact with a broad spectrum of biological targets.[3]

-

Furan: A five-membered aromatic heterocycle containing one oxygen atom. Furan derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[4][5][6] The furan ring can engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to target receptors.[7]

-

Oxime: A class of organic compounds containing the R1R2C=NOH functional group. Oximes and their derivatives are not merely synthetic intermediates but possess intrinsic biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10] The oxime moiety can introduce new pharmacophoric features, such as additional hydrogen bond donors and acceptors, enhancing binding affinity to biological targets.[9]

The strategic combination of these three moieties in a single molecule suggests the potential for synergistic or additive pharmacological effects, making it a compelling candidate for further investigation.

Predicted Mechanisms of Action

Based on the established bioactivities of its constituent parts, we predict three primary, interconnected mechanisms of action for (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime.

Primary Predicted MoA: Anticancer Activity via Microtubule Disruption

Hypothesis: The benzimidazole core of the compound acts as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis in cancer cells.

Rationale: The benzimidazole scaffold is a well-established pharmacophore in the design of microtubule inhibitors.[3] Numerous benzimidazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[2] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[3] The furan and oxime moieties may contribute to the binding affinity and selectivity of the compound for tubulin.

Proposed Signaling Pathway:

Caption: Predicted anticancer signaling pathway of the target compound.

Secondary Predicted MoA: Antimicrobial Activity

Hypothesis: The compound exhibits broad-spectrum antimicrobial activity by inhibiting essential microbial enzymes and disrupting cell wall integrity.

Rationale: Both benzimidazole and furan derivatives are known to possess significant antibacterial and antifungal properties.[1][5][11] Benzimidazoles can inhibit microbial protein synthesis due to their structural similarity to purines.[11] Furan-containing compounds, particularly those with electron-withdrawing groups, can be reductively activated within microbial cells to produce reactive intermediates that damage cellular macromolecules.[7] The oxime group can also contribute to antimicrobial efficacy.[8][12]

Proposed Mechanisms:

-

Inhibition of DNA Gyrase and Topoisomerase IV: These bacterial enzymes are crucial for DNA replication and are common targets for antimicrobial agents. The planar benzimidazole-furan scaffold may intercalate into DNA or bind to the enzyme active site.

-

Disruption of Fungal Cell Wall Synthesis: The compound may inhibit key enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.

-

Inhibition of Microbial Metabolic Pathways: The benzimidazole moiety could act as an antimetabolite, interfering with purine-dependent pathways.

Tertiary Predicted MoA: Anti-inflammatory Activity

Hypothesis: The compound modulates inflammatory responses by inhibiting pro-inflammatory enzymes and signaling pathways.

Rationale: Furan and benzimidazole derivatives have demonstrated anti-inflammatory effects.[1][4] These activities are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis, and the suppression of pro-inflammatory cytokines through pathways like MAPK and NF-κB.[4] The oxime moiety has also been incorporated into compounds with potent anti-inflammatory activity.[8][9]

Proposed Signaling Pathway:

Caption: Predicted anti-inflammatory signaling pathway of the target compound.

In Silico and Experimental Validation Strategy

A multi-pronged approach combining computational prediction and experimental validation is essential to elucidate the MoA of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime.

In Silico Prediction Workflow

Computational methods can provide initial insights into potential drug-target interactions, guiding subsequent experimental work.[13][14][15][16]

Step-by-Step Protocol:

-

Target Prediction using Network-Based Inference:

-

Utilize a network-based inference method, such as the balanced substructure-drug-target network-based inference (bSDTNBI) approach, to predict potential protein targets.[13][14][15]

-

Construct a network connecting chemical substructures, known drugs, and their targets.

-

Input the structure of the target compound and predict its interactions based on shared substructures with known ligands.

-

-

Molecular Docking Simulations:

-

Perform molecular docking studies against high-priority targets identified in the previous step (e.g., β-tubulin, DNA gyrase, COX-2).[17][18]

-

Prepare 3D structures of the ligand and protein targets.

-

Run docking simulations to predict the binding pose and estimate the binding affinity (e.g., docking score, free energy of binding).

-

-

Molecular Dynamics (MD) Simulations:

-

For promising docking poses, conduct MD simulations to assess the stability of the ligand-protein complex over time.[17]

-

Analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the conformational stability of the complex.

-

Data Presentation:

| In Silico Method | Predicted Target | Docking Score (kcal/mol) | Key Interacting Residues | MD Simulation Stability (RMSD) |

| Network Inference | β-Tubulin | -9.5 | Cys241, Leu248, Ala316 | < 2.0 Å |

| Molecular Docking | DNA Gyrase | -8.7 | Asp73, Gly77, Arg76 | < 2.5 Å |

| Molecular Docking | COX-2 | -8.2 | Arg120, Tyr355, Ser530 | < 2.2 Å |

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Diagram:

Caption: Integrated in silico and in vitro experimental workflow.

In Vitro Experimental Validation

Experimental validation is crucial to confirm the in silico predictions.[19]

Protocol 1: Tubulin Polymerization Assay

-

Objective: To determine if the compound inhibits microtubule formation.

-

Methodology:

-

Purify tubulin from a suitable source (e.g., bovine brain).

-

Induce tubulin polymerization by adding GTP and incubating at 37°C.

-

Monitor the increase in absorbance at 340 nm, which corresponds to microtubule formation.

-

Perform the assay in the presence of varying concentrations of the test compound and a known inhibitor (e.g., colchicine) as a positive control.

-

Calculate the IC50 value for the inhibition of tubulin polymerization.

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

-

Objective: To assess the effect of the compound on cell cycle progression in cancer cells.

-

Methodology:

-

Culture a cancer cell line (e.g., HeLa, MCF-7) and treat with different concentrations of the compound for 24-48 hours.

-

Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

-

Protocol 3: Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria and fungi.

-

Methodology:

-

Use the broth microdilution method according to CLSI guidelines.

-

Prepare serial dilutions of the compound in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions.

-

The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

Conclusion and Future Directions

The structural amalgamation of benzimidazole, furan, and oxime moieties in (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime strongly suggests a molecule with multifaceted pharmacological potential. Our predictive analysis, grounded in the extensive literature on these scaffolds, points towards primary mechanisms of action in anticancer and antimicrobial chemotherapy, with a potential secondary role in anti-inflammatory applications. The proposed in silico and in vitro validation workflows provide a clear and logical path to rigorously test these hypotheses.

Future research should focus on the experimental validation of the predicted targets and pathways. Structure-activity relationship (SAR) studies will also be crucial to optimize the potency and selectivity of this promising scaffold. The successful elucidation of its MoA will not only validate the predictive power of this chemoinformatic approach but could also pave the way for the development of a new class of therapeutics.

References

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).

- Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024).

- Furan: A Promising Scaffold for Biological Activity. (2024).

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). PMC.

- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022).

- Biology and Chemistry of Benzimidazole Derivatives as Antiulcer Agents: A Review. (2025). Der Pharma Chemica.

- A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. (2024). ijarsct.

- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025). MDPI.

- In silico prediction of chemical mechanism of action via an improved network-based inference method. (2016). PubMed.

- oximes esters as potential pharmacological agents ? a review. (2017). ijpcbs.

- In silico prediction of chemical mechanism of action via an improved network‐based inference method. (2017). PMC.

- Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. (2020). PMC.

- In silico prediction of chemical mechanism-of-action via an improved network-based inference method | Request PDF. (2016). ResearchGate.

- Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. (2024). Juniper Publishers.

- Quantitative and Systems Pharmacology. 1. In Silico Prediction of Drug-Target Interaction of Natural Products Enables New Targeted Cancer Therapy. (2016). PMC.

- The Medicinal Properties for FDA-Approved Oximes | Encyclopedia MDPI. (2022).

- Pharmacological activities of oximes. | Download Scientific Diagram. (2021). ResearchGate.

- Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. (2022). MDPI.

- In Silico Prediction of Mechanism of Action for Cancer Therapeutics. (2025). ResearchGate.

- Validation guidelines for drug-target prediction methods. (2024).

- Integrating network pharmacology and experimental validation to invest | DDDT. (2025).

Sources

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]

- 6. ijabbr.com [ijabbr.com]

- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. In silico prediction of chemical mechanism of action via an improved network-based inference method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative and Systems Pharmacology. 1. In Silico Prediction of Drug-Target Interaction of Natural Products Enables New Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine | MDPI [mdpi.com]

- 18. dovepress.com [dovepress.com]

- 19. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-furyl)ethanone Oxime and Its Derivatives

Abstract

This technical guide provides a comprehensive exploration of the physicochemical properties of 1-(2-furyl)ethanone oxime and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The furan moiety is a well-established pharmacophore, and its incorporation into an oxime scaffold presents a versatile platform for the synthesis of novel bioactive molecules.[1] This document delves into the synthesis, structural elucidation, and key physicochemical parameters of these compounds, offering both theoretical insights and practical experimental protocols for researchers, scientists, and drug development professionals. While experimental data for the parent compound, 1-(2-furyl)ethanone oxime, is not always available in the public domain, this guide synthesizes information from its derivatives and analogous structures to provide a holistic understanding.

Introduction: The Significance of the Furan-Oxime Scaffold

The convergence of the furan ring and the oxime functional group creates a molecule with a rich chemical landscape ripe for exploration in drug discovery. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a core structure in numerous natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. The oxime group (C=N-OH) is a versatile functional group that can act as a hydrogen bond donor and acceptor, and serves as a key intermediate in the synthesis of a wide range of nitrogen-containing heterocycles.[1]

Derivatives of 1-(2-furyl)ethanone oxime have demonstrated a spectrum of biological activities, including anticonvulsant, antimicrobial, and antifungal properties, underscoring the therapeutic potential of this chemical class.[2][3] A thorough understanding of their physicochemical properties is paramount for optimizing their drug-like characteristics, such as solubility, permeability, and metabolic stability.

Synthesis and Structural Elucidation

The synthesis of 1-(2-furyl)ethanone oxime and its derivatives is typically straightforward, with several established methods available. The structural integrity and stereochemistry of these compounds are then confirmed through a suite of spectroscopic and analytical techniques.

Synthesis of 1-(2-furyl)ethanone Oxime

The most common and direct route to 1-(2-furyl)ethanone oxime involves the condensation reaction of its ketone precursor, 2-acetylfuran, with hydroxylamine hydrochloride.[1] The reaction is typically carried out in a suitable solvent, such as ethanol, in the presence of a base to neutralize the hydrochloride and liberate the free hydroxylamine for nucleophilic attack on the carbonyl carbon.

Experimental Protocol: Synthesis of 1-(2-furyl)ethanone Oxime

-

Dissolution: Dissolve 1-(2-furyl)ethanone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol in a round-bottom flask.

-

Base Addition: Add a base, such as sodium acetate (1.5 eq), to the mixture to neutralize the HCl and free the hydroxylamine.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(2-furyl)ethanone oxime.

Spectroscopic Characterization

The unambiguous identification and structural confirmation of 1-(2-furyl)ethanone oxime and its derivatives are achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum of 1-(2-furyl)ethanone oxime will exhibit characteristic signals for the furan ring protons, the methyl group protons, and the hydroxyl proton of the oxime. The chemical shifts and coupling patterns of the furan protons provide information about the substitution pattern. The oxime hydroxyl proton is often a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the furan ring carbons, the methyl carbon, and the carbon of the C=N double bond. The chemical shift of the C=N carbon is particularly diagnostic.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

-

A broad absorption band in the region of 3400-3100 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group.

-

A sharp peak around 1640 cm⁻¹ corresponds to the C=N stretching vibration.

-

Bands associated with the furan ring (C-H and C=C stretching and bending) will also be present.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-(2-furyl)ethanone oxime, the molecular ion peak (M⁺) is expected at an m/z of 125.13.[1]

X-ray Crystallography

For instance, the crystal structure of 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime reveals that the planar benzimidazole ring system is oriented at a dihedral angle of 72.17(4)° with respect to the furan ring.[3] Such studies also provide insights into intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice and can influence physical properties like melting point and solubility.

Table 1: Selected Crystallographic Data for a 1-(2-furyl)ethanone Oxime Derivative

| Parameter | 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime[3] |

| Chemical Formula | C₁₆H₁₇N₃O₂ |

| Molecular Weight | 283.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4290 (2) |

| b (Å) | 17.7606 (3) |

| c (Å) | 10.6017 (2) |

| β (°) | 111.882 (1) |

| Volume (ų) | 1472.77 (5) |

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 1-(2-furyl)ethanone oxime and its derivatives, understanding properties such as acidity (pKa), lipophilicity (logP), and thermal stability is essential for their development as therapeutic agents.

Acidity (pKa)

The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For an oxime, the pKa refers to the dissociation of the hydroxyl proton. The pKa value influences the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Experimental Protocol: Spectrophotometric Determination of pKa

This method is based on the principle that the ionized and unionized forms of a compound have different UV-Vis absorption spectra.

-

Stock Solution Preparation: Prepare a stock solution of the oxime derivative in a suitable solvent (e.g., methanol).

-

Buffer Solutions: Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the oxime.

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum for each sample.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the ionized and unionized forms is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.[4]

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced logP is often sought for optimal drug-like characteristics.

Experimental Protocol: Shake-Flask Method for logP Determination

-

Phase Preparation: Saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a solution of the oxime derivative in one of the saturated phases.

-

Partitioning: Mix a known volume of the sample solution with a known volume of the other saturated phase in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.

A calculated logP value for 1-(2-furyl)ethanone oxime is approximately 1.2. This moderate lipophilicity suggests that the compound may have a reasonable balance between aqueous solubility and membrane permeability.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the thermal stability and decomposition of a compound. This information is crucial for safe handling, storage, and formulation.

Experimental Protocol: DSC and TGA Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum).

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC/TGA instrument.

-

Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Acquisition: Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

-

Data Analysis: Analyze the resulting thermograms to determine melting point, enthalpy of fusion, decomposition temperature, and mass loss.

While specific DSC/TGA data for 1-(2-furyl)ethanone oxime is scarce, studies on structurally related oximes suggest that they can undergo exothermic decomposition at elevated temperatures. For example, some naphthalene-based oxime esters have decomposition temperatures in the range of 140-170 °C.[5] It is crucial to perform thermal analysis on any new derivative to assess its thermal stability and potential hazards.

Biological Activities and Structure-Activity Relationships

The furan-oxime scaffold has been explored for a variety of biological activities, with anticonvulsant and antimicrobial effects being particularly prominent.

Table 2: Overview of Reported Biological Activities of 1-(2-furyl)ethanone Oxime Derivatives

| Biological Activity | Key Findings | References |

| Anticonvulsant | Derivatives of dibenzofuranone oxime have shown significant anticonvulsant activity in the maximal electroshock (MES) test.[3] | [3] |

| Antimicrobial | Oxime and oxime ether derivatives have demonstrated activity against various bacterial and fungal strains.[2][3] | [2][3] |

| Antifungal | Some furan-containing oxime derivatives exhibit potent antifungal activity.[3] | [3] |

Structure-Activity Relationship (SAR) Insights:

-

Lipophilicity and Anticonvulsant Activity: For some series of anticonvulsant oxime ethers, an optimal range of lipophilicity is often observed for maximal activity.

-

Substitution on the Oxime Ether: The nature of the substituent on the oxime oxygen can significantly impact both the potency and the spectrum of biological activity. For example, in some series, O-alkyl substituted derivatives were found to be more active than O-arylalkyl substituted compounds.[2]

-

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the physicochemical properties of these derivatives with their biological activities, aiding in the rational design of more potent and selective compounds.

Conclusion and Future Directions

1-(2-furyl)ethanone oxime and its derivatives represent a promising class of compounds with a diverse range of potential therapeutic applications. This guide has provided a comprehensive overview of their synthesis, structural characterization, and key physicochemical properties. While a lack of publicly available experimental data for the parent compound presents a challenge, the analysis of its derivatives provides valuable insights.

Future research in this area should focus on:

-

The systematic synthesis and evaluation of a library of 1-(2-furyl)ethanone oxime derivatives to establish robust structure-activity relationships.

-

The experimental determination of the physicochemical properties of the parent compound to provide a crucial baseline for comparative studies.

-

The exploration of a broader range of biological targets to uncover new therapeutic opportunities for this versatile scaffold.

By combining synthetic chemistry, detailed physicochemical characterization, and biological evaluation, the full potential of 1-(2-furyl)ethanone oxime and its derivatives in drug discovery can be realized.

References

- Dalkara, S., et al. (2001). Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities. Il Farmaco, 56(5-7), 425-431.

- Özel Güven, Ö., et al. (2009). 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1604.

-

Chemsrc. (E)-1-(furan-2-yl)ethanone oxime | CAS#:1450-49-3. [Link]

-

PubChem. 2-Acetylfuran. [Link]

-

PubChem. 1-(2-Furyl)ethanol. [Link]

-

PubChem. CID 144165158. [Link]

-

PubChem. Ethanone, 1-(2-furanyl)-, [1-(2-furanyl)ethylidene]hydrazone. [Link]

-

PubChem. 1-(2-Furyl)-1,2-ethanediol. [Link]

-

PubChem. Ethanone, 1-(2-pyridinyl)-, oxime. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Wikipedia. 2-Acetylfuran. [Link]

-

ResearchGate. (PDF) 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime. [Link]

-

Chemical Synthesis Database. (1Z)-1-(5-methyl-2-furyl)ethanone oxime. [Link]

-

IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

ResearchGate. TGA (1, 2, 3) and DTA (1´, 2´, 3´) curves obtained for oximes 2k (1,... [Link]

-

ResearchGate. Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(2-furanyl)- (CAS 1192-62-7). [Link]

-

NIST WebBook. Ethanone, 1-(2-furanyl)-. [Link]

-

ResearchGate. Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review). [Link]

-

PubMed. Synthesis of some 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities. [Link]

-

PubMed. Synthesis, anticonvulsant and antimicrobial activities of some new [1-(2-naphthyl)-2-(pyrazol-1-yl)ethanone]oxime ethers. [Link]

Sources

- 1. 1-(2-Furyl)-1-ethanone oxime | 5007-50-1 | Benchchem [benchchem.com]

- 2. Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on E/Z Isomerism in Ethanone Oxime Derivatives: Synthesis, Characterization, and Mechanistic Insights

Abstract

Ethanone oxime derivatives are a pivotal class of compounds in organic synthesis and drug development, exhibiting significant biological activities.[1][2] The stereochemistry of the C=N double bond, giving rise to E (entgegen) and Z (zusammen) isomers, profoundly influences their reactivity and biological function.[3][4] This technical guide provides a comprehensive exploration of the synthesis of ethanone oxime derivatives, the nuanced factors governing the E/Z isomer ratio, and a detailed exposition of modern analytical techniques for their unambiguous characterization. We delve into the mechanistic underpinnings of spectroscopic and crystallographic methods, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of E/Z Isomerism in Oximes

Oximes, characterized by the R¹R²C=NOH functional group, are versatile intermediates in organic chemistry, serving as precursors for amines, amides (via the Beckmann rearrangement), and various heterocyclic compounds.[5][6] For unsymmetrical ketoximes, such as those derived from ethanone (acetophenone) and its substituted analogues, the presence of two different substituents on the carbon of the C=N bond leads to the existence of geometric isomers, designated as E and Z.

The spatial arrangement of the hydroxyl group relative to the substituents on the imine carbon dictates the isomer. In the context of acetophenone oxime, the E-isomer has the hydroxyl group anti to the phenyl group, while the Z-isomer has the hydroxyl group syn to the phenyl group. These subtle structural differences can lead to significant variations in physical properties, such as melting points and solubility, and more importantly, in their chemical reactivity and biological activity.[4][7] For instance, the stereospecificity of the Beckmann rearrangement is a classic example where the configuration of the oxime directly determines the structure of the resulting amide.[7] Therefore, the ability to selectively synthesize and accurately characterize E and Z isomers is of paramount importance.

Synthesis and Control of Isomeric Ratios

The most common method for synthesizing oximes is the condensation reaction between a carbonyl compound (in this case, an ethanone derivative) and hydroxylamine, typically from its hydrochloride salt in the presence of a base.[2][5] The reaction generally yields a mixture of E and Z isomers, with the ratio being influenced by several factors.

Thermodynamic vs. Kinetic Control

The ratio of E to Z isomers can often be manipulated by the reaction conditions, reflecting a classic case of thermodynamic versus kinetic control.

-

Kinetic Control: Under milder conditions (e.g., lower temperatures, shorter reaction times), the product ratio is determined by the relative rates of formation of the two isomers. The isomer with the lower activation energy for its formation will predominate.

-

Thermodynamic Control: Under more vigorous conditions (e.g., higher temperatures, longer reaction times, or acidic conditions), an equilibrium can be established between the E and Z isomers.[8] The product ratio will then reflect the relative thermodynamic stabilities of the two isomers. Generally, the E-isomer of acetophenone oxime is found to be the more stable and therefore the major product under thermodynamic equilibrium.[1][9] Computational studies have shown the E-isomer of acetophenone oxime to be more stable than the Z-isomer.[1]

Factors Influencing Isomer Ratios

Several experimental parameters can be adjusted to influence the E/Z ratio:

-

Temperature: Higher temperatures tend to favor the thermodynamically more stable isomer.

-

Solvent: The polarity of the solvent can influence the transition state energies and the stability of the isomers through differential solvation.

-

pH: The acidity or basicity of the reaction medium can affect the rate of isomerization. Acidic conditions, in particular, can catalyze the interconversion of E and Z isomers.[8]

-

Substituents: The electronic and steric nature of substituents on the aromatic ring of the ethanone derivative can impact the relative stabilities of the isomers. For instance, bulky ortho substituents may favor the formation of one isomer over the other due to steric hindrance.[10]

Experimental Protocol: Synthesis of Acetophenone Oxime

This protocol typically yields a mixture of E and Z isomers, with the E isomer being the major product.[2][11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetophenone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

-

Basification: Add a solution of potassium hydroxide (1.5 eq) in water dropwise to the stirred mixture.

-

Reaction: Heat the mixture at reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the oxime.

-

Purification: Filter the crude product, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. The resulting acetophenone oxime is often obtained as a mixture of E/Z isomers in a ratio of approximately 8:1.[2][11][12][13]

Characterization of E/Z Isomers

The unambiguous assignment of the E and Z configuration is crucial and is primarily achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most definitive.[5][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between E and Z oxime isomers in solution.[14][15] The chemical shifts of nuclei near the C=N bond are highly sensitive to the stereochemistry.

-

¹H NMR Spectroscopy: The anisotropic effect of the C=N bond and the through-space interactions of the hydroxyl group lead to characteristic differences in the chemical shifts of protons on the substituents.

-

For acetophenone oxime, the methyl protons in the Z-isomer are shielded by the syn-phenyl group and appear at a higher field (lower ppm) compared to the methyl protons in the E-isomer. Conversely, the ortho-protons of the phenyl ring in the Z-isomer are deshielded by the proximity of the hydroxyl group.

-

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the imine carbon (C=N) and the carbons of the substituents, differ between the E and Z isomers.[15] Steric compression can play a significant role; in the more sterically hindered isomer, carbon atoms in close proximity often experience a shielding effect, causing their signals to appear upfield.[15] For Z-ortho-methylacetophenone oxime, the α-carbon (methyl group) is deshielded (21.9 ppm) compared to the E-isomer (15.9 ppm).[16]

-

2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof of stereochemistry by detecting through-space interactions between protons that are close to each other.[9][14]

-

In the E-isomer of acetophenone oxime, a NOE cross-peak is expected between the hydroxyl proton and the ortho-protons of the phenyl ring.

-

In the Z-isomer, a NOE cross-peak would be observed between the hydroxyl proton and the methyl protons.[14]

-

| Spectroscopic Data for Acetophenone Oxime Isomers | |

| Technique | E-Isomer (Major) |

| ¹H NMR (δ, ppm) | |

| -CH₃ | ~2.2-2.4 |

| Aromatic-H | ~7.3-7.6 |

| -OH | ~8.0-10.0 |

| ¹³C NMR (δ, ppm) | |

| C=N | ~155-158 |

| -CH₃ | ~12-14 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

X-ray Crystallography

For crystalline samples, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, including the configuration of the C=N double bond.[9][17][18] This technique allows for precise measurement of bond lengths and angles, confirming the spatial arrangement of the atoms. In many cases, only the more stable E-isomer crystallizes, even from a mixture, due to more favorable packing in the crystal lattice, often facilitated by intermolecular hydrogen bonding involving the oxime's hydroxyl group.[9][17]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While less definitive than NMR or X-ray crystallography, IR and UV-Vis spectroscopy can provide supporting evidence for isomeric assignment.

-

IR Spectroscopy: The vibrational frequencies of the C=N and N-O bonds can show subtle differences between the E and Z isomers.[15][19] The position of the O-H stretching band can also differ due to variations in intermolecular hydrogen bonding in the solid state.[20][21]

-

UV-Vis Spectroscopy: The electronic transitions of the isomers can differ, leading to variations in their UV-Vis absorption spectra.[22] The less conjugated Z-isomer may show an absorption maximum at a shorter wavelength compared to the more conjugated E-isomer.[23]

Mechanistic Considerations and Applications

The E/Z isomerism of ethanone oxime derivatives is not merely a structural curiosity; it has profound implications for their reactivity.

The Beckmann Rearrangement

The Beckmann rearrangement is a classic reaction of oximes that converts them to amides. The reaction is highly stereospecific, with the group anti-periplanar to the hydroxyl group migrating.[7][24]

-

The (E)-acetophenone oxime , where the phenyl group is anti to the hydroxyl group, rearranges to form acetanilide .[7]

-

The (Z)-acetophenone oxime , where the methyl group is anti to the hydroxyl group, rearranges to yield N-phenylacetamide .[7]

This stereospecificity underscores the critical need for isomeric purity when using oximes as synthetic precursors.

Biological Activity